molecular formula C22H12N2O4 B5007243 2'-phenyl-1'H-2,5'-biisoindole-1,1',3,3'(2'H)-tetrone

2'-phenyl-1'H-2,5'-biisoindole-1,1',3,3'(2'H)-tetrone

Cat. No. B5007243
M. Wt: 368.3 g/mol
InChI Key: VMJONJNTFYVWPS-UHFFFAOYSA-N
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Description

2-phenyl-1'H-2,5'-biisoindole-1,1',3,3'(2'H)-tetrone, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.

Mechanism of Action

The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) and the activation of the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. β-lapachone is reduced by NQO1 to form a highly reactive hydroquinone metabolite, which generates ROS and induces apoptosis in cancer cells. In addition, β-lapachone also inhibits the activity of topoisomerase I, an enzyme involved in DNA replication and transcription, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
β-lapachone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. Additionally, β-lapachone has been shown to have antimicrobial effects by inhibiting the growth of various bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of β-lapachone is its broad-spectrum activity against various diseases, including cancer, inflammation, and microbial infections. It also has low toxicity and can be administered orally or intravenously. However, one of the limitations of β-lapachone is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of β-lapachone involves the generation of ROS, which can also lead to oxidative damage and toxicity.

Future Directions

There are several future directions for the research and development of β-lapachone. One of the areas of focus is the development of more efficient synthesis methods to improve the yield and purity of β-lapachone. Another area of focus is the improvement of its solubility and bioavailability to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of β-lapachone in combination with other drugs or therapies for the treatment of various diseases. Finally, more research is needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and antimicrobial properties of β-lapachone.

Synthesis Methods

β-lapachone can be synthesized using various methods, including chemical synthesis and extraction from natural sources. One of the most common chemical synthesis methods involves the reaction of 1,2-naphthoquinone with benzaldehyde in the presence of a catalyst. Extraction from natural sources involves the isolation of β-lapachone from the bark of the lapacho tree using solvents and chromatography techniques.

Scientific Research Applications

β-lapachone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, β-lapachone has antimicrobial properties by inhibiting the growth of various bacteria, fungi, and viruses.

properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-2-phenylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O4/c25-19-15-8-4-5-9-16(15)20(26)24(19)14-10-11-17-18(12-14)22(28)23(21(17)27)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJONJNTFYVWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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